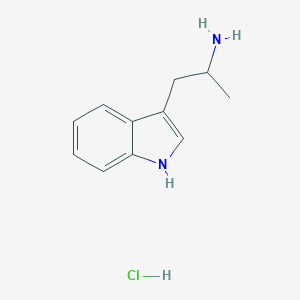![molecular formula C20H26FNS B129446 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine CAS No. 153567-18-1](/img/structure/B129446.png)
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, also known as BTCP, is a synthetic drug that was first synthesized in the 1960s. It belongs to the class of arylcyclohexylamines and is a potent inhibitor of the dopamine transporter. BTCP has been studied extensively for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Effets Biochimiques Et Physiologiques
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been shown to have a wide range of biochemical and physiological effects. It can increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It can also reduce inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine also has some limitations, such as its potential for abuse and its toxicity at high doses.
Orientations Futures
There are several future directions for the research on 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine on the brain and the potential for addiction. Additionally, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine may have potential for use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine involves the reaction of 1-benzothiophen-2-ylcyclohexanone with piperidine and formaldehyde in the presence of hydrogen fluoride. This reaction results in the formation of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. It has been shown to have potent neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
Numéro CAS |
153567-18-1 |
|---|---|
Nom du produit |
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
Formule moléculaire |
C20H26FNS |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C20H26FNS/c21-14-16-7-6-12-22(15-16)20(10-4-1-5-11-20)19-13-17-8-2-3-9-18(17)23-19/h2-3,8-9,13,16H,1,4-7,10-12,14-15H2 |
Clé InChI |
YFHOQGMMEMFUAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
SMILES canonique |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
Synonymes |
3-fluoromethyl-1-(1-(2-benzothienyl)cyclohexyl)piperidine 3-fluoromethyl-BTCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



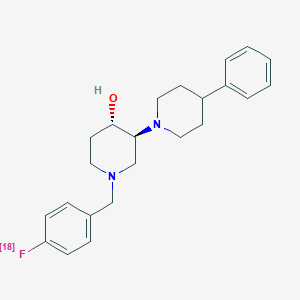
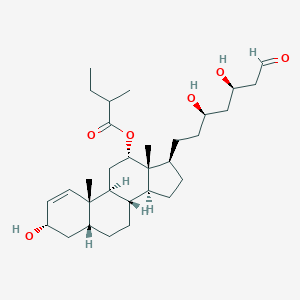
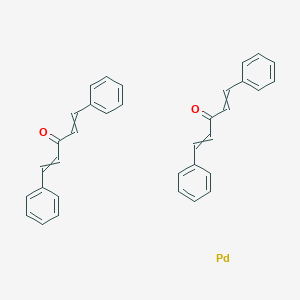
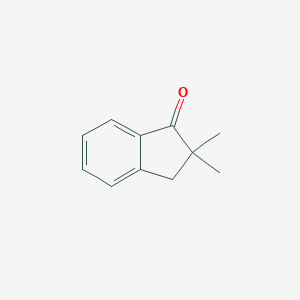
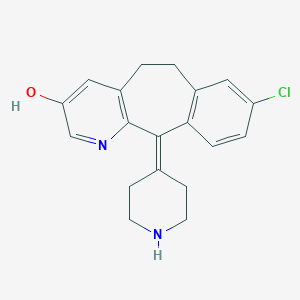
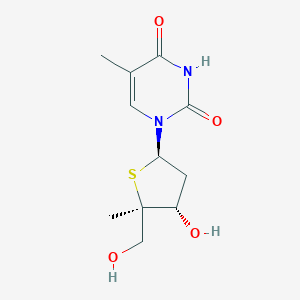
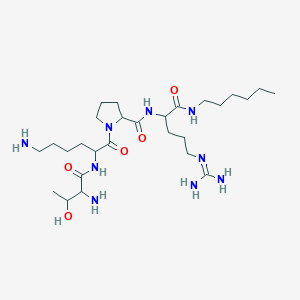

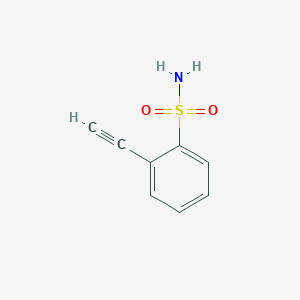
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
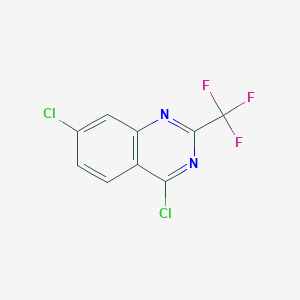
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
